![molecular formula C16H8F2N4S4 B2670685 N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 862976-53-2](/img/structure/B2670685.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

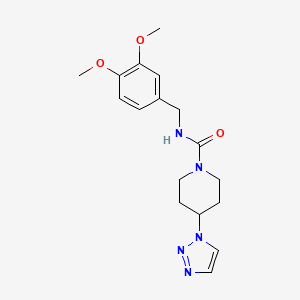

The compound is a complex organic molecule that contains multiple thiazole rings. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The presence of fluorine atoms and a methylthio group suggests that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple thiazole rings, which are aromatic and contain a nitrogen and a sulfur atom. The difluorobenzo[d]thiazol-2-yl and methylthio groups would be attached to these rings .Chemical Reactions Analysis

Thiazole derivatives are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as intermediates in organic synthesis . The specific reactions that this compound can undergo would depend on the exact positioning and nature of its substituents.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of fluorine atoms could increase its stability and affect its reactivity. The thiazole rings could contribute to its aromaticity and potentially its ability to participate in pi-pi stacking interactions .Scientific Research Applications

Synthesis and Characterization

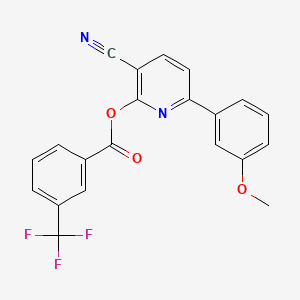

Benzothiazole derivatives are synthesized and characterized for their optical properties and potential applications. For instance, Schiff base ligands comprising benzothiazole derivatives have been synthesized, characterized, and their lanthanide (III) complexes studied for optical and anti-bacterial properties (Mishra et al., 2020). These findings suggest that related compounds could have applications in materials science and microbiology.

Antimicrobial Activity

Benzothiazole and its derivatives demonstrate significant antimicrobial properties. For example, C,N-chelated carbene complexes of Palladium(II) with 2-Aminobenzo[d]thiazole fragments exhibit moderate antibacterial activity against a range of bacteria and fungi (Mikherdov et al., 2019). This suggests potential applications in the development of new antimicrobial agents.

Catalysis and Organic Synthesis

Benzothiazoles play a crucial role in catalysis and the synthesis of organic compounds. For instance, palladium/imidazolium salt systems have been used in amination reactions of aryl halides with nitrogen-containing reagents, showcasing the versatility of benzothiazole-related compounds in organic synthesis (Grasa et al., 2001).

Antitumor Activity

Novel 2-(4-aminophenyl)benzothiazoles possess selective and potent antitumor properties, as demonstrated in vitro and in vivo, highlighting the potential of benzothiazole derivatives in cancer therapy (Bradshaw et al., 2002).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibition performance on iron, suggesting applications in materials science and engineering to protect metals from corrosion (Kaya et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F2N4S4/c1-23-16-20-9-3-2-8-12(13(9)26-16)25-14(19-8)22-15-21-11-7(18)4-6(17)5-10(11)24-15/h2-5H,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIJWSLHJVMKCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(C=C(C=C5S4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F2N4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2670602.png)

![4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2670606.png)

![2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2670608.png)

![Pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2670610.png)

![2-(2-chloro-4-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2670611.png)

![7-phenyl-2-(prop-2-yn-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2670612.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]adamantane-1-carboxamide](/img/structure/B2670617.png)

![5-Hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B2670618.png)

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2670624.png)